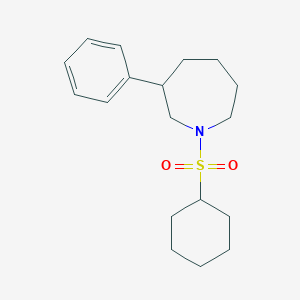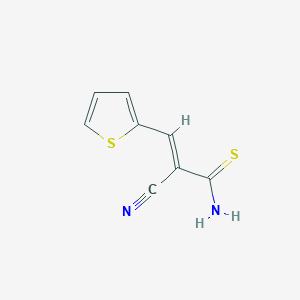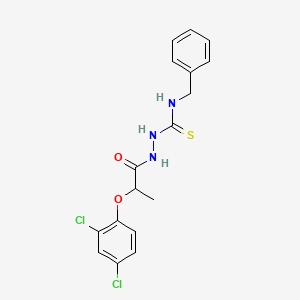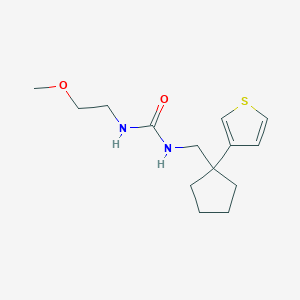
1-(Cyclohexylsulfonyl)-3-phénylazépane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclohexylsulfonyl)-3-phenylazepane, also known as CAPPA, is a chemical compound that has been studied for its potential use in various scientific research applications. This azepane derivative has a unique chemical structure that makes it a valuable tool for investigating the biochemical and physiological effects of different compounds. In
Mécanisme D'action
The mechanism of action of 1-(Cyclohexylsulfonyl)-3-phenylazepane is not fully understood, but it is believed to involve the modulation of sigma-1 receptors. These receptors are located in the endoplasmic reticulum and are involved in the regulation of calcium signaling and protein folding. 1-(Cyclohexylsulfonyl)-3-phenylazepane has been shown to increase the expression of sigma-1 receptors in the brain, which may contribute to its anxiolytic and antidepressant-like effects.
Biochemical and Physiological Effects:
1-(Cyclohexylsulfonyl)-3-phenylazepane has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of calcium signaling, and the induction of neuroprotective pathways. It has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic benefits in neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(Cyclohexylsulfonyl)-3-phenylazepane in lab experiments is its high affinity for sigma-1 receptors, which makes it a valuable tool for investigating the role of these receptors in various cellular processes. However, one limitation of using 1-(Cyclohexylsulfonyl)-3-phenylazepane is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms.
Orientations Futures
There are several future directions for research on 1-(Cyclohexylsulfonyl)-3-phenylazepane, including the development of more efficient synthesis methods, the investigation of its potential therapeutic benefits in neurological disorders, and the elucidation of its mechanism of action. Additionally, further research is needed to explore the potential use of 1-(Cyclohexylsulfonyl)-3-phenylazepane in drug discovery and the development of new therapeutics for anxiety and mood disorders.
Méthodes De Synthèse
The synthesis of 1-(Cyclohexylsulfonyl)-3-phenylazepane involves a multi-step process that starts with the reaction of cyclohexylamine and phenylacetic acid to form N-cyclohexylphenylacetamide. This intermediate is then reacted with sulfur trioxide to produce the sulfonamide derivative, which is subsequently reduced with lithium aluminum hydride to yield 1-(Cyclohexylsulfonyl)-3-phenylazepane. The overall yield of this synthesis method is around 40%, and the purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
- Application: Le 1-(Cyclohexylsulfonyl)-3-phénylazépane peut former des complexes d'inclusion avec les cyclodextrines, améliorant potentiellement l'administration des médicaments, en particulier pour les médicaments peu solubles .
- Application: Des chercheurs ont étudié l'utilisation de dérivés du this compound comme ligands dans des réactions catalysées par des métaux de transition. Ces ligands peuvent influencer les vitesses de réaction et la sélectivité .
- Application: Des dérivés du this compound se sont avérés prometteurs comme agents antiviraux, antibactériens ou anticancéreux potentiels. Leur structure unique peut conduire à une conception ciblée des médicaments .
- Application: Les chercheurs étudient si les dérivés du this compound interagissent avec des cibles biologiques spécifiques (par exemple, des récepteurs, des enzymes) et influencent les voies cellulaires .
- Application: Certaines études explorent l'utilisation de dérivés du this compound pour éliminer les métaux lourds ou les polluants organiques de l'eau ou du sol. Leur propriétés de complexation peuvent aider aux efforts de remédiation .
- Application: Les chercheurs étudient si les dérivés du this compound peuvent améliorer l'absorption des colorants, la solidité des couleurs ou d'autres propriétés textiles. Leur potentiel en tant qu'auxiliaires textiles est exploré .
Complexes d'inclusion de cyclodextrine
Catalyse avancée
Chimie médicinale
Modulation de l'activité biologique
Assainissement environnemental
Applications dans l'industrie textile
Propriétés
IUPAC Name |
1-cyclohexylsulfonyl-3-phenylazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2S/c20-22(21,18-12-5-2-6-13-18)19-14-8-7-11-17(15-19)16-9-3-1-4-10-16/h1,3-4,9-10,17-18H,2,5-8,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMVUBOGFIHLHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)N2CCCCC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Chloro-5-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]sulfonylpyridine](/img/structure/B2424731.png)

![N-(2,4-dimethoxyphenyl)-2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2424736.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acrylamide](/img/structure/B2424739.png)

![3-[(5-chloro-2-hydroxyphenyl)methylidene]-6-(trifluoromethyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2424742.png)

![1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2424746.png)
![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(3-methoxyphenyl)propanoyl]piperidine](/img/structure/B2424748.png)
![N-(1-cyanocyclobutyl)-N,3,6-trimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2424749.png)
![N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2424750.png)

![N-(3,5-difluorophenyl)-2-((4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2424753.png)
![3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B2424754.png)
